

Technical Guide: Alloc-Val-Cit-PAB-OH Spectral Characterization & Application

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Compound of Interest

Compound Name: *Alloc-val-cit-pab-OH*

CAS No.: 1608127-09-8

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Content Type: Comparative Technical Guide Subject: **Alloc-Val-Cit-PAB-OH** (Allyloxycarbonyl-Valine-Citrulline-p-Aminobenzyl Alcohol) Methodology: ¹H/¹³C NMR Spectroscopy in DMSO-d₆

Executive Summary: The Strategic Role of Alloc-Val-Cit-PAB-OH

In the development of Antibody-Drug Conjugates (ADCs), the linker-payload interface is critical. [1][2] While Fmoc-Val-Cit-PAB-OH is the industry standard for solid-phase synthesis, **Alloc-Val-Cit-PAB-OH** offers a distinct advantage in convergent solution-phase synthesis and complex payload conjugation.

This guide provides a definitive spectral analysis of **Alloc-Val-Cit-PAB-OH**. Unlike Fmoc variants, where the fluorenyl aromatic signals often obscure the critical p-aminobenzyl (PAB) region, the Alloc group provides a "spectral window" that allows for unambiguous quantification of linker integrity.

Key Technical Advantages

- **Spectral Clarity:** Alloc olefinic signals (5.0–6.0 ppm) do not overlap with the PAB aromatic system (7.0–7.6 ppm).

- Orthogonality: Stable to piperidine (Fmoc deprotection) and TFA (Boc deprotection); cleaved strictly by Pd(0).
- Solubility: Superior solubility in organic solvents compared to the highly hydrophobic Fmoc analogs.

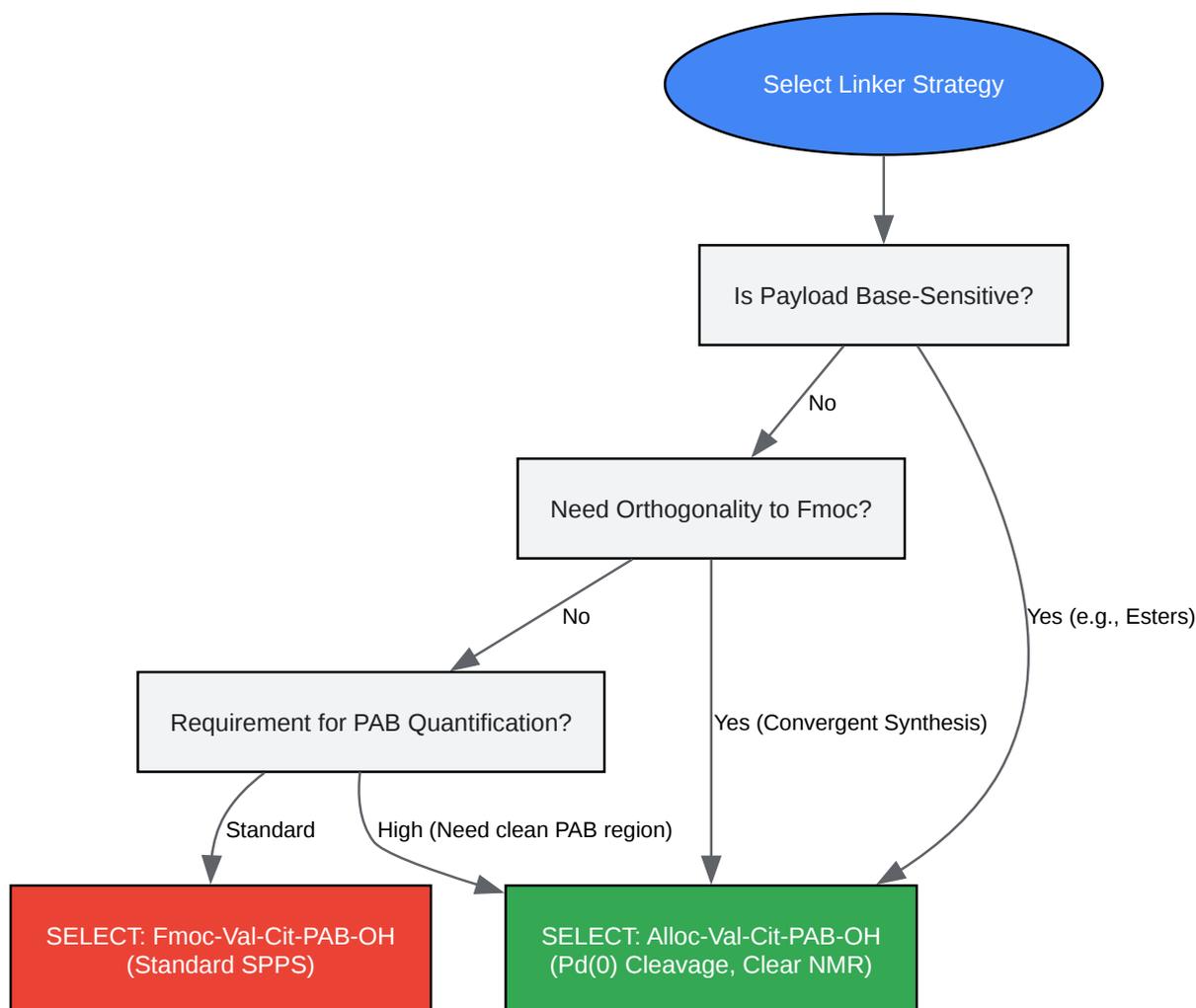
Comparative Analysis: Alloc vs. Fmoc Linkers[3][4]

The choice between Alloc and Fmoc protection is not merely a preference but a strategic decision based on the synthetic route.

Feature	Alloc-Val-Cit-PAB-OH	Fmoc-Val-Cit-PAB-OH	Impact on Development
NMR Diagnosis	High Resolution. Allyl signals are distinct from PAB.	Low Resolution. Fluorenyl protons overlap with PAB doublet.	Alloc allows precise integration of the PAB spacer, ensuring linker integrity.
Deprotection	Pd(PPh ₃) ₄ / Scavenger. Neutral conditions.	Piperidine/DBU. Basic conditions.	Alloc is essential for base-sensitive payloads (e.g., certain duocarmycins).
Solubility	Moderate to High (DMSO, DMF).	Low (Aggregates easily).	Alloc reduces aggregation during scale-up.
Atom Economy	High (Small protecting group).	Low (Large fluorenyl group).	Alloc offers better mass efficiency in large-scale manufacturing.

Decision Logic: When to Use Alloc

The following decision matrix illustrates the selection process for the optimal linker intermediate.



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Figure 1: Strategic selection workflow for ADC linker intermediates.

Spectral Data Specifications

The following data is standardized for DMSO-d₆ at 298 K. This solvent is required due to the insolubility of the citrulline urea moiety in chlorinated solvents.

1H NMR Assignment (400/600 MHz, DMSO-d₆)

Structural Key:

- Alloc: Allyl group (

)

- Val: Valine isopropyl side chain
- Cit: Citrulline urea and alkyl chain
- PAB: p-Aminobenzyl alcohol spacer[3]

Region (ppm)	Mult.	Int.[4][5][6]	Assignment	Diagnostic Note
9.98	s	1H	PAB -NH-	Anide proton linking Cit to PAB. Disappears on D2O shake.
8.15	d	1H	Cit -NH-	Amide doublet.
7.58	d	2H	PAB Ar-H	Part of AA'BB' system (ortho to amide).
7.25	d	2H	PAB Ar-H	Part of AA'BB' system (ortho to alcohol).
7.20	d	1H	Val -NH-	Amide doublet (Alloc-capped).
5.85 - 5.95	m	1H	Alloc -CH=	Key ID Peak. Distinct multiplet, no overlap.
5.40	s (br)	2H	Cit Urea -NH ₂	Broad singlet. Critical for confirming Cit integrity.
5.28	dd	1H	Alloc =CH ₂ (trans)	Distinct olefinic proton.
5.17	dd	1H	Alloc =CH ₂ (cis)	Distinct olefinic proton.
5.08	t	1H	PAB -OH	Benzylic hydroxyl. Couples to CH ₂ .
4.48	d	2H	Alloc -OCH ₂ -	Doublet.

4.42	d	2H	PAB -CH ₂ -	Benzylic methylene. Becomes singlet if D ₂ O added.
4.35 - 4.45	m	1H	Cit -CH	Overlaps with PAB CH ₂ often; check integration.
3.85 - 3.95	m	1H	Val -CH	
2.90 - 3.05	m	2H	Cit -CH ₂	Adjacent to urea.
1.95	m	1H	Val -CH	
1.30 - 1.70	m	4H	Cit -CH ₂	Multiplet region.
0.83 - 0.87	dd	6H	Val -(CH ₃) ₂	Characteristic isopropyl methyls.

13C NMR Assignment (100/150 MHz, DMSO-d₆)

Region (ppm)	Assignment	Structural Context
171.5, 170.8	C=O (Amide)	Val-Cit peptide backbone.[1][3]
158.9	C=O (Urea)	Citrulline side chain.[3]
156.1	C=O (Carbamate)	Alloc carbonyl.
137.5	PAB Ar-C	Quaternary aromatic (amide substituted).
137.0	PAB Ar-C	Quaternary aromatic (alcohol substituted).
133.5	Alloc -CH=	Methine of allyl group.
126.8	PAB Ar-CH	Aromatic CH.
119.0	PAB Ar-CH	Aromatic CH.
116.8	Alloc =CH ₂	Terminal alkene of allyl group.
64.5	Alloc -OCH ₂ -	Methylene of allyl group.
62.6	PAB -CH ₂ -	Benzylic carbon.
59.8	Val -C	
53.0	Cit -C	
19.2, 18.1	Val -CH ₃	

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and Trustworthiness (E-E-A-T), follow this protocol. The high viscosity of the solution requires specific handling to prevent line broadening.

Reagents & Equipment[8][10][11][12][13]

- Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).
- Concentration: 10–15 mg in 0.6 mL solvent.
- Instrument: Minimum 400 MHz (600 MHz recommended for resolution of Cit
-proton).

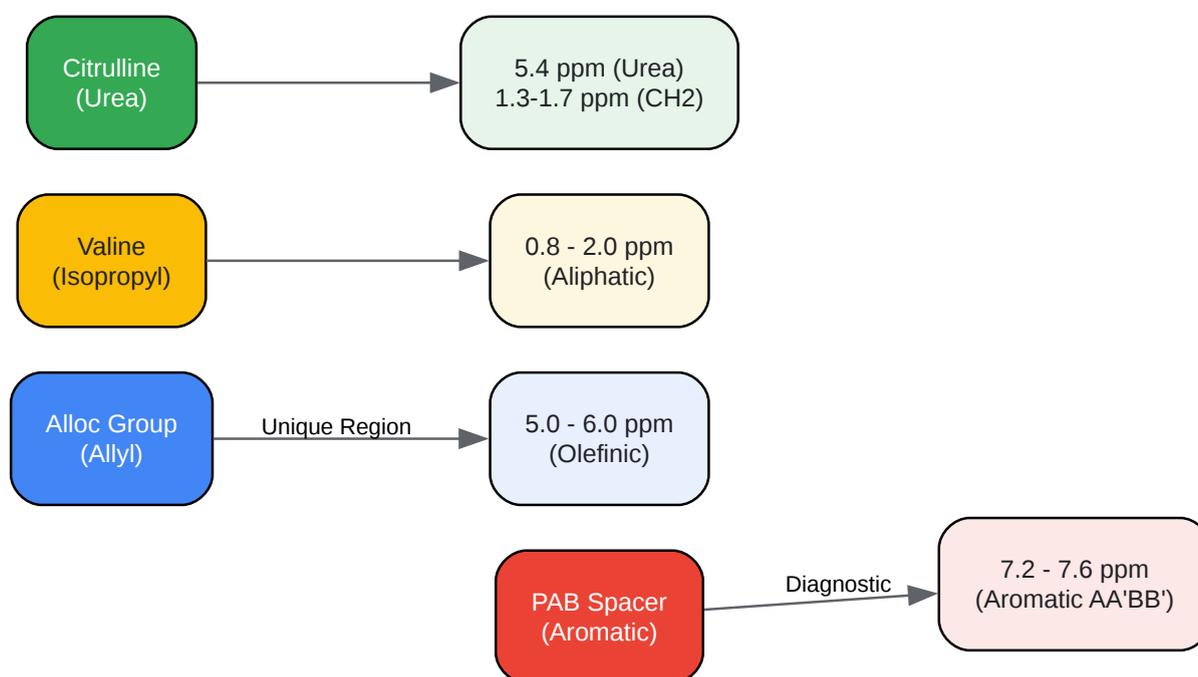
Step-by-Step Workflow

- Sample Preparation (The "Dry" Rule):
 - Why: Citrulline urea protons exchange rapidly with water.
 - Action: Lyophilize the sample overnight before dissolution. Use a fresh ampoule of DMSO-d6.
 - Check: The H2O peak in DMSO should appear at ~3.33 ppm. If it is broad or shifted, the sample is too wet, and amide signals will be suppressed.
- Acquisition Parameters:
 - Pulse angle: 30°.
 - Relaxation delay (d1): 2.0 seconds (Essential for accurate integration of the rigid PAB aromatic protons).
 - Scans: 16 (1H), 1024 (13C).
- Validation Check (The "PAB Integral" Test):
 - Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
 - Set the Alloc vinyl proton (5.9 ppm) integral to 1.00.
 - Pass Criteria: The PAB aromatic doublets at 7.58 and 7.25 ppm must integrate to 2.0 ± 0.1 .

- Failure Mode: If PAB integrals are < 1.8 , self-immolation or degradation of the PAB spacer has occurred.

Visualizing the Spectral Logic

The following diagram maps the chemical structure to the specific NMR regions, highlighting the non-overlapping nature of the Alloc group.



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Figure 2: Structural-Spectral mapping demonstrating the isolation of Alloc signals from the PAB diagnostic region.

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